Cas no 552843-49-9 ((βS)-2-Chloro-β-(1-methoxy-1-methylethoxy)benzeneethanol)

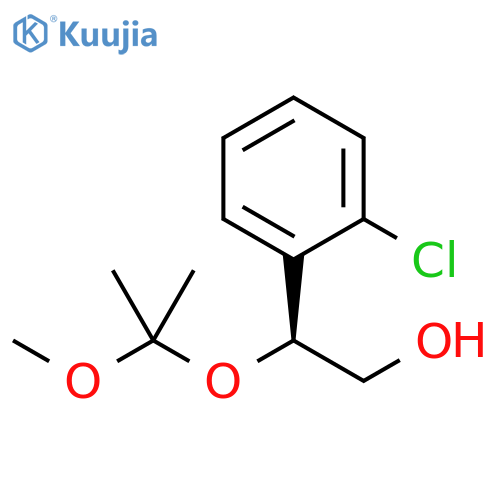

552843-49-9 structure

商品名:(βS)-2-Chloro-β-(1-methoxy-1-methylethoxy)benzeneethanol

CAS番号:552843-49-9

MF:C12H17ClO3

メガワット:244.714583158493

CID:5732890

(βS)-2-Chloro-β-(1-methoxy-1-methylethoxy)benzeneethanol 化学的及び物理的性質

名前と識別子

-

- (βS)-2-Chloro-β-(1-methoxy-1-methylethoxy)benzeneethanol

- Benzeneethanol, 2-chloro-β-(1-methoxy-1-methylethoxy)-, (βS)-

-

- インチ: 1S/C12H17ClO3/c1-12(2,15-3)16-11(8-14)9-6-4-5-7-10(9)13/h4-7,11,14H,8H2,1-3H3/t11-/m1/s1

- InChIKey: QUPRJTSYYPDYRM-LLVKDONJSA-N

- ほほえんだ: C1([C@H](OC(OC)(C)C)CO)=CC=CC=C1Cl

じっけんとくせい

- 密度みつど: 1.158±0.06 g/cm3(Predicted)

- ふってん: 318.2±32.0 °C(Predicted)

- 酸性度係数(pKa): 14.08±0.10(Predicted)

(βS)-2-Chloro-β-(1-methoxy-1-methylethoxy)benzeneethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C596483-250mg |

(βS)-2-Chloro-β-(1-methoxy-1-methylethoxy)benzeneethanol |

552843-49-9 | 250mg |

$ 1800.00 | 2023-09-08 | ||

| TRC | C596483-10mg |

(βS)-2-Chloro-β-(1-methoxy-1-methylethoxy)benzeneethanol |

552843-49-9 | 10mg |

$87.00 | 2023-05-18 | ||

| TRC | C596483-100mg |

(βS)-2-Chloro-β-(1-methoxy-1-methylethoxy)benzeneethanol |

552843-49-9 | 100mg |

$638.00 | 2023-05-18 | ||

| TRC | C596483-25mg |

(βS)-2-Chloro-β-(1-methoxy-1-methylethoxy)benzeneethanol |

552843-49-9 | 25mg |

$184.00 | 2023-05-18 | ||

| TRC | C596483-50mg |

(βS)-2-Chloro-β-(1-methoxy-1-methylethoxy)benzeneethanol |

552843-49-9 | 50mg |

$333.00 | 2023-05-18 | ||

| TRC | C596483-500mg |

(βS)-2-Chloro-β-(1-methoxy-1-methylethoxy)benzeneethanol |

552843-49-9 | 500mg |

$2796.00 | 2023-05-18 |

(βS)-2-Chloro-β-(1-methoxy-1-methylethoxy)benzeneethanol 関連文献

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

552843-49-9 ((βS)-2-Chloro-β-(1-methoxy-1-methylethoxy)benzeneethanol) 関連製品

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量